Parvoline

説明

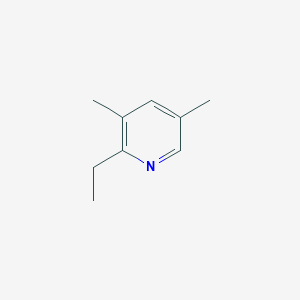

Structure

3D Structure

特性

IUPAC Name |

2-ethyl-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-4-9-8(3)5-7(2)6-10-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUUXTUCKOZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149991 | |

| Record name | 2-Ethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-96-2 | |

| Record name | 2-Ethyl-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3,5-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARVOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06CS7VYH7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pargyline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pargyline, a monoamine oxidase (MAO) inhibitor. It is intended for an audience with a strong background in pharmacology and drug development. This document details the core mechanism, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols for the characterization of Pargyline's activity.

Core Mechanism of Action

Pargyline is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1] There are two primary isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B has a higher affinity for phenylethylamine and dopamine.[2]

Pargyline's primary mechanism of action involves the inhibition of both MAO-A and MAO-B, leading to a significant increase in the synaptic concentrations of monoamine neurotransmitters.[2] This elevation of neurochemicals is believed to be the basis for its therapeutic effects. While it is a non-selective inhibitor, some studies suggest that Pargyline exhibits a slight preference for MAO-B, particularly with a single dose administration.[1] However, with chronic use, it tends to inhibit both isoforms non-selectively.[1]

Beyond its well-established role as an MAO inhibitor, Pargyline has been reported to have other pharmacological activities. These include the inhibition of aldehyde dehydrogenase (ALDH) and diamine oxidase (DAO). Additionally, it has been shown to bind to the I2 imidazoline (B1206853) receptor, which may contribute to its overall pharmacological profile.

The antihypertensive effects of Pargyline are thought to be mediated by the accumulation of norepinephrine in adrenergic tissues.[1] The precise mechanism by which this leads to a reduction in blood pressure is not fully elucidated but may involve a diminished responsiveness to norepinephrine due to its increased levels in blood vessels.[1]

Quantitative Data Presentation

The inhibitory potency of Pargyline against MAO-A and MAO-B has been determined in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that quantify the efficacy of an inhibitor. A lower value for these metrics indicates a higher potency.

| Inhibitor | Target | IC50 (nM) | Ki (µM) | Species/System |

| Pargyline | MAO-A | - | 13 | Not Specified |

| MAO-B | 404 | 0.5 | Human | |

| MAO-A | - | 4.01 | Rat Brain | |

| MAO-B | - | 0.058 | Rat Brain |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate used, tissue preparation, and assay methodology. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathways

The primary signaling pathway affected by Pargyline is the monoamine neurotransmitter system. By inhibiting MAO-A and MAO-B, Pargyline prevents the degradation of serotonin, norepinephrine, and dopamine, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft. This enhances the activation of postsynaptic receptors, leading to a cascade of downstream signaling events.

Caption: Pargyline inhibits MAO-A and MAO-B, increasing neurotransmitter levels.

Experimental Protocols

The following is a detailed methodology for a fluorometric MAO-B activity assay in rat brain mitochondria, a common method for characterizing the inhibitory potential of compounds like Pargyline.[3]

1. Materials and Reagents:

-

Brain Tissue: Freshly dissected rat striatum.

-

Buffers:

-

Homogenization Buffer: 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

-

-

MAO-B Substrate: Benzylamine.

-

Fluorogenic Probe: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Enzyme: Horseradish Peroxidase (HRP).

-

Test Inhibitor: Pargyline.

-

Positive Control: A known selective MAO-B inhibitor (e.g., Selegiline).

-

Negative Control: Vehicle (e.g., DMSO).

-

Protein Quantification Assay Kit: BCA or Bradford assay kit.

2. Preparation of Rat Brain Mitochondria:

-

Homogenize the fresh rat striatum in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in the assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

3. MAO-B Inhibition Assay Procedure:

-

Prepare serial dilutions of Pargyline and the positive control compound in the assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

Mitochondrial preparation (a fixed amount of protein, e.g., 20-50 µg).

-

Test inhibitor (Pargyline), positive control, or vehicle.

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Prepare a reaction mixture containing the MAO-B substrate (benzylamine at a concentration close to its Km value), Amplex Red, and HRP in the assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

4. Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence over time) for each well.

-

Normalize the reaction rates to the vehicle control to determine the percentage of inhibition for each concentration of Pargyline.

-

Plot the percentage of inhibition against the logarithm of the Pargyline concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Caption: Workflow for an in vitro fluorometric MAO-B inhibition assay.

References

Parvoline (2-ethyl-3,5-dimethylpyridine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvoline, systematically known as 2-ethyl-3,5-dimethylpyridine, is a substituted pyridine (B92270) derivative. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and potential for further research. While this compound itself is not extensively studied for its biological activity, the pyridine scaffold is a common motif in pharmacologically active compounds, suggesting that this compound and its derivatives could be of interest in drug discovery and development. This guide consolidates available data on this compound and provides a framework for its potential investigation.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound with a pyridine ring substituted with one ethyl and two methyl groups.

-

IUPAC Name: 2-ethyl-3,5-dimethylpyridine[1]

-

Synonyms: this compound, α-Parvoline, 2-Ethyl-3,5-lutidine

-

CAS Number: 1123-96-2

-

Molecular Formula: C₉H₁₃N[1]

-

SMILES: CCc1c(C)cc(C)cn1

-

InChI Key: QLUUXTUCKOZMEL-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 198 - 200.7 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 0.913 g/cm³ | |

| Flash Point | 64.5 °C | |

| Vapor Pressure | 0.454 mmHg at 25 °C | |

| Solubility | Soluble in alcohol. Limited solubility in water. | [2] |

| logP (o/w) | 2.645 (estimated) | [2] |

| pKa | Not available |

Synthesis and Manufacturing

Several synthetic routes for the preparation of 2-ethyl-3,5-dimethylpyridine have been reported, ranging from classical condensation reactions to more modern catalytic methods.

Chichibabin Pyridine Synthesis

A common industrial method for the synthesis of alkylated pyridines like this compound is a variation of the Chichibabin pyridine synthesis. This involves the gas-phase condensation of an aldehyde (propionaldehyde) and ammonia (B1221849) over a solid acid catalyst at high temperatures.

-

Reactants: Propionaldehyde and Ammonia

-

Catalyst: Cobalt phosphate (B84403) or other metal oxides/phosphates

-

Temperature: 350-450 °C

-

Description: This reaction typically produces a mixture of pyridine derivatives, and the yield of 2-ethyl-3,5-dimethylpyridine can be influenced by the specific catalyst and reaction conditions used.

From Allylamine

A laboratory-scale synthesis involves the palladium-catalyzed heterocyclization of allylamine.[3] This method proceeds through a series of disproportionation and rearrangement reactions to form the pyridine ring.[3]

-

Reactants: Allylamine

-

Catalyst: Palladium complexes (e.g., PdCl₂(PPh₃)₂)

-

Temperature: 160-180 °C

-

Description: This method can offer higher selectivity compared to the Chichibabin synthesis, but the use of a precious metal catalyst may be a consideration for large-scale production.

Purification

Purification of 2-ethyl-3,5-dimethylpyridine from the reaction mixture is typically achieved by fractional distillation under reduced pressure. The purity can be assessed by gas chromatography (GC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.

Spectroscopic Data

-

¹H NMR (CDCl₃, 300 MHz) δ: 8.18 (s, 1H, H-6), 7.21 (s, 1H, H-4), 2.75 (q, J = 7.5 Hz, 2H, -CH₂CH₃), 2.28 (s, 3H, C-3 or C-5 CH₃), 2.25 (s, 3H, C-3 or C-5 CH₃), 1.28 (t, J = 7.5 Hz, 3H, -CH₂CH₃).

-

Mass Spectrum (EI): m/z (%) = 135 (M⁺, 40), 120 (100), 106 (15), 93 (10), 77 (8).

Biological Activity and Signaling Pathways

There is currently a lack of significant published research detailing the specific biological activities or the involvement of this compound (2-ethyl-3,5-dimethylpyridine) in defined signaling pathways. The pyridine ring is a well-known scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological targets.[4][5] The alkyl substitution pattern of this compound could influence its metabolic stability, lipophilicity, and potential interactions with biological macromolecules.

Given the absence of specific data for this compound, a hypothetical workflow for investigating its potential biological effects is presented below. This workflow is a general representation and would need to be adapted based on initial screening results.

Caption: Hypothetical workflow for the investigation of the biological activity of this compound.

Experimental Protocols

Due to the limited publicly available research on the specific biological testing of this compound, this section provides a generalized protocol for a common preliminary in vitro assay.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the potential cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (2-ethyl-3,5-dimethylpyridine), dissolved in a suitable solvent (e.g., DMSO) to create a stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

References

- 1. 2-Ethyl-3,5-dimethylpyridine | C9H13N | CID 70752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl-3,5-dimethyl pyridine, 1123-96-2 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

The Synthesis of Parvoline and Its Derivatives: A Technical Guide

An in-depth exploration of the synthetic pathways to 2-ethyl-3,5-dimethylpyridine (Parvoline), a key heterocyclic intermediate, and its derivatives.

Introduction

This compound, systematically known as 2-ethyl-3,5-dimethylpyridine, is a substituted pyridine (B92270) that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and corrosion inhibitors. Its strategic substitution pattern makes it an important target for organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols for key reactions, and a summary of known derivatives and their methods of preparation.

Core Synthesis Pathways of this compound

The industrial and laboratory-scale synthesis of this compound is dominated by two principal strategies: the gas-phase condensation of simple aliphatic precursors and the palladium-catalyzed heterocyclization of unsaturated amines.

Gas-Phase Condensation via Chichibabin Pyridine Synthesis

The most common industrial production of this compound relies on the Chichibabin pyridine synthesis, which involves the gas-phase condensation of propionaldehyde (B47417) with ammonia (B1221849) over a heterogeneous catalyst. This method is cost-effective due to the readily available starting materials.

Reaction Scheme:

Figure 1: Gas-phase synthesis of this compound.

Experimental Protocols:

-

Zeolite-Catalyzed Synthesis: The reaction is typically conducted in a flow reactor with a fixed bed of a hierarchical H-Ymmm zeolite catalyst.[1] Propionaldehyde and ammonia, in a molar ratio of 1:3, are passed over the catalyst at atmospheric pressure. This method has been reported to achieve a selectivity of 58% for 2-ethyl-3,5-dimethylpyridine with complete conversion of the aldehyde.[1]

-

Cobalt Phosphate-Catalyzed Synthesis: A traditional method involves the use of a cobalt phosphate (B84403) (Co₃(PO₄)₂) catalyst at temperatures ranging from 350–420°C.[2] This process yields a mixture of pyridine bases, with this compound being formed in approximately 30% yield, alongside isomers such as 4-ethyl-3,5-dimethylpyridine and 3,4-dimethylpyridine.[1]

Quantitative Data Summary:

| Catalyst | Temperature (°C) | Pressure | Reactant Ratio (Aldehyde:Ammonia) | Selectivity for this compound (%) | Yield (%) | Reference |

| H-Ymmm Zeolite | Not specified | Atmospheric | 1:3 | 58 | Not specified (complete conversion) | [1] |

| Cobalt Phosphate | 350-420 | Not specified | Not specified | Not specified | ~30 | [1][2] |

| K₂O/Al₂O₃ | 410-415 | Not specified | N/A (from N-propylidenepropenamine) | Not specified | 17 | [2] |

Palladium-Catalyzed Heterocyclization

A more recent and highly efficient laboratory-scale synthesis involves the palladium-catalyzed disproportionation and heterocyclization of allylamine (B125299), cyclopropylamine, or diallylamine.[2] This method offers high yields of this compound.

Reaction Scheme:

Figure 2: Palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol:

A mixture of allylamine (3.8 g, 66.6 mmol) and palladium(II) chloride (0.118 g, 0.666 mmol) is heated for 6 hours at 160°C in a high-pressure microreactor.[2] After the reaction, the mixture is distilled under reduced pressure to yield 2-ethyl-3,5-dimethylpyridine. A high yield of approximately 80% can be achieved through this catalytic heterocyclization.[2]

Quantitative Data and Spectroscopic Characterization:

-

Yield: ~80%[2]

-

¹H NMR (CDCl₃, 100 MHz), δ, ppm: 1.20 t (3H, CH₂CH ₃, J = 7 Hz), 2.20 s (3H, CH ₃), 2.23 s (3H, CH ₃), 2.74 q (2H, CH ₂CH₃, J = 7 Hz), 7.19 s (1H, 4-H), 8.11 s (1H, 6-H).[2]

-

Calculated Elemental Analysis: C 79.95%; H 9.69%; N 10.36%.[2]

-

Molecular Weight: 135.21 g/mol .[2]

Derivatives of this compound

The functionalization of the this compound scaffold allows for the creation of a variety of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation of Side Chains

The ethyl and methyl groups on the pyridine ring can be oxidized to the corresponding carboxylic acids using strong oxidizing agents.

Experimental Protocol:

While a specific protocol for this compound is not detailed in the searched literature, a general procedure for the oxidation of alkylpyridines involves heating with nitric acid at elevated temperatures and pressures. Alternatively, potassium permanganate (B83412) can be used. The specific carboxylic acid formed will depend on the reaction conditions and the relative reactivity of the alkyl groups. For instance, selective oxidation of the ethyl group would yield 3,5-dimethylpyridine-2-carboxylic acid.

Halogenation

Halogenated derivatives of substituted pyridines are important intermediates in organic synthesis.

Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride:

This derivative is synthesized from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. The precursor is dissolved in toluene (B28343), and a toluene solution of triphosgene (B27547) is added dropwise at 0-10°C. After the reaction is complete, a small amount of methanol (B129727) is added, and acidic gas is removed under reduced pressure. The product is obtained after centrifugation and drying, with a reported yield of over 96%.

Logical Workflow for Derivative Synthesis:

References

Parvoline: A Technical Whitepaper on a Bioactive Pyridine Derivative

Disclaimer: Parvoline (2-Ethyl-3,5-dimethylpyridine) is a known chemical compound with documented bioactive properties. However, it is not an approved therapeutic drug and does not have an established history of clinical development for therapeutic use. This document summarizes the available scientific and historical information on this compound.

Abstract

This compound, known systematically as 2-Ethyl-3,5-dimethylpyridine, is a pyridine (B92270) derivative with a history dating back to the 19th century. Initially identified as a component of distillate fractions, its physiological effects were subjects of early toxicological studies. Modern research has identified this compound as a naturally occurring volatile organic compound (VOC) produced by various microorganisms, exhibiting notable antimicrobial and antifungal properties. It is also recognized as a constituent of environmental tobacco smoke and a contributor to the flavor profile of certain processed foods. This whitepaper provides a comprehensive overview of the discovery, synthesis, known biological activities, and analytical methodologies related to this compound, intended for a scientific audience in chemical and biological research.

Discovery and History

The term "this compound" is a historical or trivial name for the chemical compound 2-Ethyl-3,5-dimethylpyridine[1][2][3][4]. The name is derived from the Latin parvus, meaning small, likely referring to its lower volatility compared to other pyridine bases like picolines and lutidines[2][5].

Early scientific investigations into pyridine bases in the late 19th century included studies on fractions containing this compound. A notable 1884 study published in the Philosophical Transactions of the Royal Society of London examined the "Physiological Action of the Chinoline and Pyridine Bases," including higher pyridine bases like this compound (C₉H₁₃N)[6]. These early toxicological experiments on animals, such as rabbits, demonstrated that this compound induced a state of stupor, anaesthesia, and eventual death through respiratory failure at a lethal dose of approximately 1/3 of a grain per pound of body weight[6]. This compound has also been historically identified as a product of putrefaction from sources like horse flesh and mackerel[4].

In the 20th and 21st centuries, this compound has been identified in various other contexts. It is a known chemical component of tobacco and environmental tobacco smoke[7][8][9][10]. More recently, research has focused on its role as a bioactive compound produced by microorganisms.

Chemical Synthesis and Characterization

This compound (2-Ethyl-3,5-dimethylpyridine) is an aromatic compound that can be synthesized through several methods[11]. The primary synthesis route involves the reaction of propanal (propionaldehyde) with ammonia (B1221849) over a catalyst[1].

Synthesis Protocols

Method 1: Zeolite-Catalyzed Synthesis A modern and efficient method for synthesizing 2-Ethyl-3,5-dimethylpyridine utilizes a shape-selective H-Ymmm zeolite catalyst. This approach offers high selectivity and complete conversion of the aldehyde precursor.

-

Reactants: Propanal and ammonia, typically in a 1:3 molar ratio.

-

Catalyst: Micro-meso-macroporous H-Ymmm zeolite.

-

Conditions: The reaction is conducted in a flow reactor with a fixed catalyst bed at atmospheric pressure. Reaction temperatures generally range from 150°C to 400°C[12].

-

Yield: This method has been shown to achieve a selectivity of 58% for 2-Ethyl-3,5-dimethylpyridine with complete conversion of propanal[12].

Method 2: Traditional Catalysis Older methods employed different catalysts, resulting in lower yields and a mixture of byproducts.

-

Reactants: Propionaldehyde and ammonia.

-

Catalyst: Cobalt phosphate.

-

Yield: This method yields a mixture of pyridine derivatives, with 2-Ethyl-3,5-dimethylpyridine constituting approximately 30% of the product[12].

Method 3: Heterocyclization An alternative pathway involves the vapor-phase heterocyclization of N-propylidenepropenylamine.

-

Catalyst: Potassium oxide on alumina (B75360) (K₂O/Al₂O₃).

-

Conditions: High temperature (410–450°C).

-

Yield: This method reports a yield of 17% for 2-Ethyl-3,5-dimethylpyridine[1].

Quantitative Data on Synthesis

| Synthesis Method | Catalyst | Selectivity / Yield | Precursors | Reference |

| Zeolite-Catalyzed Synthesis | H-Ymmm Zeolite | 58% Selectivity | Propanal, Ammonia | [12] |

| Traditional Condensation | Cobalt Phosphate | ~30% Yield | Propionaldehyde, Ammonia | [12] |

| Vapor-Phase Heterocyclization | K₂O/Al₂O₃ | 17% Yield | N-Propylidenepropenylamine | [1] |

Known Biological and Pharmacological Activities

While not developed as a drug, this compound exhibits distinct biological activities, primarily as an antimicrobial and antifungal agent. There are no known signaling pathways associated with a therapeutic effect in humans. The primary pharmacological data comes from early toxicology studies.

Antimicrobial and Antifungal Activity

Recent studies have identified 2-Ethyl-3,5-dimethylpyridine as a volatile compound produced by various Actinobacteria strains, including Streptomyces and Micromonospora species[13].

-

Antifungal Action: Volatiles containing this compound have demonstrated significant antifungal activity against plant pathogens such as Sclerotinia sclerotiorum[13].

-

Antibacterial Action: Research has shown that 2-Ethyl-3,5-dimethylpyridine possesses antimicrobial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria[12]. Metabolites from Staphylococcus aureus itself have been found to contain this compound, which showed high activity against E. coli[14][15][16]. The proposed mechanism involves the disruption of the bacterial cell membrane[1].

Early Toxicological Profile

As noted by McKendrick and Dewar in 1884, this compound acts as a potent central nervous system depressant in animals. Subcutaneous injection led to stupor, loss of motor control, complete anaesthesia, and death from respiratory failure, without convulsive spasms[6].

Experimental Protocols and Methodologies

Analysis of Volatile Organic Compounds (VOCs)

The identification of this compound as a microbial VOC is typically performed using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation: Bacterial cultures are grown on a suitable medium (e.g., CYPS). A SPME fiber is exposed to the headspace of the culture plate to adsorb volatile compounds.

-

GC-MS Analysis: The fiber is then desorbed in the injection port of a gas chromatograph.

-

GC Column and Program: A typical oven temperature program starts at 55°C, holds for several minutes, then ramps to 170°C, and finally ramps to 250°C[13].

-

Mass Spectrometry: Electron impact ionization is used, and compounds are identified by comparing their mass spectra to libraries such as the NIST database[13].

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the prevalent catalytic method.

Caption: A flowchart detailing the synthesis, purification, and analysis of this compound.

Conclusion

This compound (2-Ethyl-3,5-dimethylpyridine) is a historical chemical with renewed scientific interest due to its role as a natural bioactive compound. While early research established its toxicological profile, modern studies have highlighted its potential as an antimicrobial and antifungal agent produced by soil bacteria. It is a versatile synthetic intermediate but lacks the research and development history characteristic of a therapeutic drug. Future research could explore the specific mechanisms of its antimicrobial action and potential applications in agriculture or as a chemical scaffold, but its utility in drug development remains speculative and unsubstantiated by current evidence.

References

- 1. 2-Ethyl-3,5-dimethylpyridine | High-Purity Reagent [benchchem.com]

- 2. asau.ru [asau.ru]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Text-book of Forensic Medicine and Toxicology | Project Gutenberg [gutenberg.org]

- 5. dokumen.pub [dokumen.pub]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 2-Ethyl-3,5-dimethylpyridine | High-Purity Reagent [benchchem.com]

- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 14. Characterization of Bioactive Chemical Compounds from Staphylococcus aureus and Evaluation of Antibacterial Activity | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Cellular targets of Parvoline

Absence of Scientific Data on "Parvoline" Precludes In-Depth Analysis of Cellular Targets

A comprehensive search of scientific literature and databases has revealed no information on a substance referred to as "this compound." Consequently, it is not possible to provide an in-depth technical guide on its cellular targets, mechanism of action, or associated signaling pathways as requested. The creation of data tables, detailed experimental protocols, and visualizations of molecular interactions is contingent upon the existence of peer-reviewed research, which is currently unavailable for a substance of this name.

For the scientific community, the process of identifying and validating the cellular targets of a novel compound involves a rigorous and multi-faceted approach. This typically includes:

-

Initial Target Identification: Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction are often employed to identify potential protein interactors.

-

Biochemical and Biophysical Validation: Direct binding between the compound and its putative target is confirmed using methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays.

-

Cellular Target Engagement: Assays are performed in living cells to confirm that the compound interacts with its target in a physiological context. This can involve techniques such as the cellular thermal shift assay (CETSA) or photoaffinity labeling.

-

Functional Characterization: The downstream consequences of target engagement are investigated through a variety of cellular assays, including reporter gene assays, immunoblotting to assess post-translational modifications, and phenotypic screens.

Without any foundational research on "this compound," the specific experimental protocols, quantitative data, and signaling pathways related to its activity cannot be determined. Researchers and drug development professionals are encouraged to consult established scientific literature for information on well-characterized molecules and their cellular targets. Should "this compound" be a proprietary name for a compound described under a different scientific identifier, providing that information would be necessary to proceed with a detailed analysis.

Whitepaper: In Silico Prediction of Parvulin Binding Sites: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Parvulin family of peptidyl-prolyl cis/trans isomerases (PPIases), particularly the human representatives Pin1, Par14, and Par17, are critical regulators of numerous cellular processes.[1] Their unique ability to catalyze the isomerization of prolyl bonds, often in a phosphorylation-dependent manner, modulates the structure and function of a vast array of substrate proteins.[1][2] This regulatory role makes them pivotal in signaling pathways controlling the cell cycle, gene transcription, and apoptosis.[3][4] Notably, the overexpression of Pin1 is a hallmark of many cancers, linking it to the stabilization of oncoproteins and the inactivation of tumor suppressors, thus positioning it as a high-value therapeutic target.[3][4]

Predicting the binding sites of Parvulin substrates is a crucial first step in understanding their regulatory networks and for the structure-based design of specific inhibitors. Computational, or in silico, methods provide a rapid and cost-effective approach to generate testable hypotheses about these interactions, significantly accelerating research and development.

This technical guide provides an in-depth overview of the computational methodologies used to predict Parvulin binding sites. It covers the spectrum of in silico techniques, from structure-based molecular docking to sequence-based machine learning models. Furthermore, it details the essential experimental protocols for validating these computational predictions and presents a case study on the well-characterized role of Pin1 in cell cycle regulation.

Parvulin Structure and Substrate Specificity

The predictive strategy for a given Parvulin is intrinsically linked to its unique structural features and substrate recognition mechanism. The family is characterized by a conserved catalytic PPIase domain but differs in its substrate-binding domains, leading to distinct specificities.[1][5]

-

Pin1: This is the most studied human Parvulin. Its structure includes an N-terminal WW domain and a C-terminal PPIase domain.[6] The WW domain is crucial for substrate recognition, as it specifically binds to motifs containing a phosphorylated serine or threonine residue followed by a proline (pSer/Thr-Pro).[2][7][8] This phosphorylation-dependence makes Pin1 a key regulator in pathways controlled by proline-directed kinases like CDKs.[3]

-

Par14 and Par17: These two proteins arise from the same gene but differ due to alternative transcription initiation, with Par17 having an N-terminal extension.[9][10] Unlike Pin1, they lack a WW domain and do not require substrate phosphorylation.[8][11] Their substrate specificity is driven by a preference for positively charged amino acids (Arginine or Lysine) preceding the target proline residue.[12]

This fundamental difference in substrate recognition dictates the choice of in silico approach. For Pin1, methods must account for the post-translational modification (phosphorylation), while for Par14/17, the focus is on electrostatic and sequence-based features.

In Silico Prediction Methodologies

A multi-faceted computational approach is often the most robust strategy for predicting binding sites. These methods can be broadly categorized into structure-based, sequence-based, and hybrid approaches, as illustrated in the workflow below.

Structure-Based Methods

These methods require the three-dimensional atomic coordinates of the Parvulin and its potential substrate. Structures can be obtained from the Protein Data Bank (PDB) or generated via homology modeling if a suitable template exists.

-

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] For Parvulins, protein-protein docking algorithms like HADDOCK, ClusPro, and ZDOCK are used to model the interaction with a substrate.[13] These programs sample a vast number of potential binding poses and use scoring functions to rank them based on energetic favorability. For Pin1, docking protocols must be able to handle phosphorylated residues.

-

Binding Pocket Prediction: These algorithms identify cavities and clefts on the protein surface that are geometrically and physicochemically suitable for binding.[14][15] Tools like metaPocket, Q-SiteFinder, and Pocket-Finder can identify potential interaction hotspots on the Parvulin surface, which can then be used to guide docking simulations.[14]

Sequence-Based Methods

When structural information is unavailable, sequence-based methods are invaluable.[16][17]

-

Motif Scanning: This is the most straightforward approach, particularly for Pin1. It involves scanning the amino acid sequence of a potential substrate for the known canonical binding motif, pSer/Thr-Pro.[2] For Par14/17, one would search for Arg-Pro or Lys-Pro sequences. This method is fast but may generate false positives, as the motif's accessibility and surrounding residues are also critical.

-

Machine Learning (ML) & Deep Learning (DL): These methods leverage large datasets of known protein-protein interactions to learn the complex sequence features that mediate binding.[18][19] Models like Support Vector Machines (SVM) or deep neural networks can be trained on features such as amino acid composition, physicochemical properties, and evolutionary conservation (from multiple sequence alignments) to predict interacting residues.[20][21]

Quantitative Data & Performance Metrics

The efficacy of in silico methods can be evaluated using various metrics. The choice of method often involves a trade-off between computational cost and predictive accuracy.

Table 1: Comparison of In Silico Prediction Methodologies

| Method Category | Principle | Typical Performance Metrics | Pros | Cons |

|---|---|---|---|---|

| Structure-Based | ||||

| Molecular Docking | Energy minimization and scoring of geometric complementarity.[13] | Success Rate (Top 10 models), Interface RMSD. | Provides structural detail of the complex; high accuracy with good input structures. | Computationally intensive; highly sensitive to input structure quality. |

| Pocket Prediction | Geometric algorithms to detect surface cavities.[14] | Detection Success Rate, Matthews Correlation Coefficient (MCC). | Fast; does not require a binding partner. | Can predict non-functional or allosteric sites; provides no partner information. |

| Sequence-Based | ||||

| Motif Scanning | Searching for a known short linear interaction motif. | Precision, Recall, F1-Score. | Extremely fast; useful for well-defined motifs (e.g., Pin1). | High false-positive rate; ignores structural context. |

| Machine Learning | Statistical learning from features of known interacting pairs.[21] | Accuracy, Area Under Curve (AUC), MCC. | No structure required; can uncover novel patterns. | Requires large, high-quality training datasets; can be a "black box". |

Table 2: Example Binding Affinities for Parvulin-Substrate Pairs

| Parvulin | Substrate/Ligand | Method | Binding Affinity (Kd) | Reference Context |

|---|---|---|---|---|

| Pin1 | pCdc25C peptide | Fluorescence Polarization | 1.1 µM | Represents a typical interaction with a phosphorylated cell-cycle protein substrate. |

| Pin1 | Juglone (inhibitor) | Isothermal Titration Calorimetry (ITC) | 4.3 µM | Characterizes the binding of a known small molecule inhibitor to the active site. |

| Par17 | R-P peptide substrate | NMR Spectroscopy | ~150 µM | Demonstrates the weaker, yet specific, interaction typical for non-phosphorylated substrates.[12] |

| Pin1 | All-trans retinoic acid (ATRA) | Surface Plasmon Resonance (SPR) | 5.2 µM | Shows interaction with a small molecule that can allosterically inhibit Pin1. |

Note: The values in Table 2 are representative and compiled from various biochemical studies to illustrate the typical range of binding affinities.

Case Study: Pin1 Regulation of the G2/M Cell Cycle Transition

Pin1 is a master regulator of mitosis.[3][22] Its activity is essential for the proper timing of entry into and exit from mitosis. A key set of its substrates are proteins phosphorylated by the master mitotic kinase, CDK1.[7] Pin1 binds to these pSer/Thr-Pro motifs and isomerizes the peptide bond, acting as a molecular switch that can activate or deactivate substrates.

The diagram below illustrates Pin1's role in the G2/M transition, where it interacts with crucial mitotic regulators like the phosphatase Cdc25 and the kinases Wee1 and Plk1.[2][7]

Experimental Validation Protocols

Computational predictions are hypotheses that must be confirmed through rigorous experimentation.[23] Below are detailed methodologies for two cornerstone validation techniques.

Protocol: Co-Immunoprecipitation (Co-IP)

Objective: To verify the physical interaction between a Parvulin and a predicted substrate protein within a cellular environment.

Methodology:

-

Cell Culture and Lysis:

-

Culture human cells (e.g., HEK293T, HeLa) to ~80-90% confluency. For Pin1, it may be necessary to synchronize cells in mitosis (e.g., using nocodazole) to ensure substrate phosphorylation.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

-

Immunoprecipitation (IP):

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate a portion of the pre-cleared lysate with an antibody specific to the Parvulin protein (e.g., anti-Pin1) overnight at 4°C with gentle rotation. Use a control IgG from the same species as a negative control.

-

Add fresh Protein A/G agarose beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

-

-

Detection by Western Blot:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the predicted interacting substrate protein.

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

A band corresponding to the substrate protein in the Parvulin IP lane (but not in the IgG control lane) confirms the interaction.

-

Protocol: Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics (association/dissociation rates) and affinity (Kd) of a purified Parvulin and a substrate protein/peptide in vitro.

Methodology:

-

Protein Preparation:

-

Express and purify recombinant Parvulin (the "analyte") and the substrate protein or a peptide containing the predicted binding motif (the "ligand"). Ensure high purity (>95%) and proper folding.

-

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize the ligand (e.g., the substrate protein) onto the chip surface via covalent coupling. Aim for a low immobilization density to avoid mass transport limitations.

-

Deactivate any remaining active esters on the surface using ethanolamine. One flow cell should be left blank or immobilized with a control protein to serve as a reference.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the analyte (Parvulin) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte dilutions sequentially over the ligand and reference surfaces at a constant flow rate, starting from the lowest concentration.

-

Monitor the change in the refractive index (measured in Response Units, RU) in real-time. This includes an association phase (analyte injection) and a dissociation phase (buffer flow).

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon), which is a measure of binding affinity.

-

Conclusion and Future Outlook

The in silico prediction of Parvulin binding sites is a powerful, hypothesis-driven approach that is essential for modern biological research and drug discovery. A combination of structure-based and sequence-based methods provides the most comprehensive predictive framework. Structure-based docking offers atomic-level detail when high-quality structures are available, while machine learning and motif-based analyses enable large-scale screening even in the absence of structural data.

However, it is critical to recognize that computational predictions are not an endpoint. They are the beginning of an investigative process that must culminate in rigorous experimental validation. Techniques like Co-IP confirm interactions in a biological context, while biophysical methods like SPR provide the quantitative affinity data necessary for building accurate models of cellular networks and for guiding the development of therapeutic inhibitors.

Looking forward, the field will increasingly benefit from the integration of more sophisticated AI models, capable of learning from heterogeneous data sources, and the routine use of molecular dynamics simulations to understand the conformational changes that Parvulins induce in their substrates.[24] These advancements will continue to refine our predictions and deepen our understanding of this crucial family of enzymes.

References

- 1. Structure and function of the human parvulins Pin1 and Par14/17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Small Family with Key Contacts: Par14 and Par17 Parvulin Proteins, Relatives of Pin1, Now Emerge in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunophilins and Parvulins. Superfamily of Peptidyl Prolyl Isomerases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parvulin - Wikipedia [en.wikipedia.org]

- 10. Small family with key contacts: par14 and par17 parvulin proteins, relatives of pin1, now emerge in biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Actin‐Binding Prolyl‐Isomerase Par17 Sustains Its Substrate Selectivity by Interdomain Allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. BOL: List of In-silico Binding Site Prediction Tools [bioinformaticsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Automatic generation of bioinformatics tools for predicting protein–ligand binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational Prediction of Protein–Protein Interaction Networks: Algo-rithms and Resources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Machine learning methods for protein-protein binding affinity prediction in protein design [frontiersin.org]

- 22. Landscape of Pin1 in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

The Enigmatic "Parvoline": Unraveling a Potential Misnomer in Chemical Compound Families

An in-depth investigation into the scientific literature and chemical databases for a "Parvoline family of compounds" has yielded no evidence of such a designated group. The term "this compound" appears to be a historical synonym for a single, specific chemical entity: 2-ethyl-3,5-dimethylpyridine. This guide addresses the available information on this compound and explores related chemical families that may have been the intended subject of inquiry, while highlighting the critical lack of data to support the existence of a broader "this compound" family.

The Singular Identity of this compound: A Chemical Snapshot

Intensive searches have consistently identified "this compound" as an alternative name for 2-ethyl-3,5-dimethylpyridine. This compound is a substituted pyridine (B92270), a class of heterocyclic aromatic organic compounds.

Table 1: Chemical Identity of 2-ethyl-3,5-dimethylpyridine (this compound)

| Property | Value |

| Systematic Name | 2-ethyl-3,5-dimethylpyridine |

| Synonym(s) | This compound, α-Parvoline |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 1123-96-2 |

| Structure | A pyridine ring substituted with an ethyl group at position 2 and methyl groups at positions 3 and 5. |

At present, there is a significant dearth of publicly available quantitative data regarding the biological activity of 2-ethyl-3,5-dimethylpyridine. Key metrics such as IC50 values, binding affinities, and pharmacokinetic profiles have not been reported in the accessible scientific literature. Similarly, detailed experimental protocols specifically referencing "this compound" or 2-ethyl-3,5-dimethylpyridine are not available.

A Case of Mistaken Identity? Exploring Porcine Parvovirus

The search for "this compound" frequently intersects with extensive research on Porcine Parvovirus (PPV) . This suggests a potential point of confusion, where the user's query may have been intended to explore the virology and associated therapeutic research of PPV, rather than a family of small molecule compounds.

PPV is a significant pathogen in swine, and its study involves complex signaling pathways. Research indicates that PPV infection in porcine kidney-15 (PK-15) cells triggers inflammatory responses and cell death. Key signaling pathways implicated in PPV infection include:

-

NF-κB Signaling Pathway: Activation of this pathway is mediated by Toll-like receptors (TLRs), playing a role in the host's immune response.

-

Cytokine-Cytokine Receptor Interaction: This pathway is central to the immune regulation and cell communication during PPV-induced immune responses.

-

p53-mediated Mitochondrial Signaling: PPV infection has been shown to induce apoptosis through the activation of the p53 protein.

-

PERK Signaling Pathway and Endoplasmic Reticulum (ER) Stress: PPV infection can activate ER stress, which in turn can inhibit viral replication by promoting apoptosis.

Visualizing PPV-Induced Signaling

The following diagram illustrates a simplified representation of the NF-κB signaling pathway activated by Porcine Parvovirus.

Potential Alternative Areas of Interest: Pyrrolidines and Pyrrolizidines

Given the structural features of some bioactive compounds, it is conceivable that the query for "this compound" may have been a mistyping of related heterocyclic compound families with significant biological activities, such as pyrrolidines or pyrrolizidines .

-

Pyrrolidines: This five-membered nitrogen-containing saturated heterocycle is a common scaffold in medicinal chemistry. Pyrrolidine derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and effects on the central nervous system.

-

Pyrrolizidine Alkaloids: These are a class of naturally occurring alkaloids characterized by a bicyclic structure. They are known for their toxicity but are also investigated for potential therapeutic applications.

Conclusion

The term "this compound family of compounds" does not correspond to a recognized chemical family in the current scientific landscape. Evidence strongly suggests that "this compound" is a synonym for the single compound 2-ethyl-3,5-dimethylpyridine, for which there is limited publicly available biological data. The frequent co-occurrence of "this compound" with "Porcine Parvovirus" in search results points to a likely confusion of terms. Researchers and drug development professionals seeking information in this area are encouraged to refine their search to either the specific virus or to well-established families of heterocyclic compounds like pyrrolidines and pyrrolizidines, which have extensive and well-documented biological activities and associated experimental data. Further clarification of the intended subject of inquiry is necessary to provide a more targeted and in-depth technical guide.

A Comprehensive Technical Review of Parvoline: A Novel Kinase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvoline is an investigational small molecule inhibitor targeting the apical stress-activated protein kinase, ASK1 (Apoptosis Signal-regulating Kinase 1). Overactivation of the ASK1 signaling cascade is a key pathological driver in a range of diseases, including fibrotic disorders, cardiovascular disease, and neurodegenerative conditions. By selectively inhibiting ASK1, this compound offers a promising therapeutic strategy to attenuate inflammation, apoptosis, and fibrosis. This document provides a detailed overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: ASK1 Signaling Pathway

ASK1 is activated by various upstream stressors, including reactive oxygen species (ROS), tumor necrosis factor (TNF-alpha), and lipopolysaccharide (LPS). Once activated, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6. This leads to the activation of the JNK and p38 MAPK pathways, respectively. The culmination of this signaling cascade is the expression of pro-inflammatory and pro-fibrotic genes, leading to cellular damage and tissue remodeling.

This compound is a potent, ATP-competitive inhibitor of ASK1. It binds to the kinase domain of ASK1, preventing its phosphorylation and subsequent activation. This effectively blocks the entire downstream signaling cascade, thereby mitigating the pathological effects of ASK1 overactivation.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50 (nM) | Kinase Selectivity (Fold vs. ASK1) |

| ASK1 (Biochemical) | 5.2 | - |

| ASK2 (Biochemical) | 8,500 | >1600x |

| JNK1 (Cell-based) | >10,000 | >1900x |

| p38α (Cell-based) | >10,000 | >1900x |

| Panel of 250 Kinases | >10,000 (for all) | >1900x |

Table 2: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)

| Treatment Group | Dose (mg/kg, BID) | Ashcroft Fibrosis Score (Mean ± SD) | Collagen Content (μg/mg lung tissue, Mean ± SD) |

| Vehicle Control | - | 7.8 ± 0.9 | 45.2 ± 5.1 |

| This compound | 10 | 4.1 ± 0.7 | 22.8 ± 3.9 |

| This compound | 30 | 2.5 ± 0.5 | 15.1 ± 2.8 |

| Positive Control (Nintedanib) | 60 | 3.9 ± 0.6 | 24.5 ± 4.2 |

Experimental Protocols

ASK1 Biochemical Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ASK1.

Methodology:

-

Recombinant human ASK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate.

-

This compound is added in a 10-point, 3-fold serial dilution series.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence resonance energy transfer (FRET)-based detection method.

-

Data are normalized to control wells (DMSO vehicle) and IC50 values are calculated using a four-parameter logistic fit.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the anti-fibrotic efficacy of this compound in a murine model of pulmonary fibrosis.

Methodology:

-

C57BL/6 mice are anesthetized and administered a single intratracheal instillation of bleomycin (B88199) (1.5 U/kg) or saline (vehicle control).

-

Treatment with this compound (10 and 30 mg/kg, twice daily by oral gavage), vehicle, or a positive control is initiated on day 7 post-bleomycin administration and continued for 14 days.

-

On day 21, animals are euthanized, and lung tissues are harvested.

-

The left lung is fixed, sectioned, and stained with Masson's trichrome. Fibrosis is quantified using the Ashcroft scoring method.

-

The right lung is homogenized, and total collagen content is determined using a hydroxyproline (B1673980) assay.

Preclinical Development Workflow

The preclinical development of this compound followed a structured workflow from initial screening to in vivo proof-of-concept studies.

Conclusion

This compound has demonstrated potent and selective inhibition of the ASK1 signaling pathway. The preclinical data strongly support its potential as a novel therapeutic agent for fibrotic diseases. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

Methodological & Application

Parvoline: A Versatile Building Block in Chemical Synthesis and Drug Discovery

For researchers, scientists, and drug development professionals, Parvoline, chemically known as 2-ethyl-3,5-dimethylpyridine, presents a valuable scaffold for the synthesis of complex molecular architectures.[1] This pyridine (B92270) derivative, with its unique substitution pattern, offers distinct steric and electronic properties that make it a significant intermediate in medicinal chemistry and materials science.[1]

This compound is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1123-96-2 | [2][3] |

| Molecular Formula | C₉H₁₃N | [2][3][4] |

| Molecular Weight | 135.21 g/mol | [2][3][4] |

| Boiling Point | 198 °C | [3] |

| Density | 0.913 g/cm³ | [3] |

| Flash Point | 65 °C | [3] |

Applications in Synthesis and Drug Development

This compound's primary utility lies in its role as a precursor in the synthesis of more complex heterocyclic compounds.[1] Its applications span various areas of chemical research, with a notable presence in the development of potential therapeutic agents.

Synthesis of Nicotine (B1678760) Analogs

One of the key applications of this compound is in the synthesis of nicotine analogs. The pyridine ring of this compound can be reduced to a piperidine (B6355638) structure through catalytic hydrogenation, yielding 2-ethyl-3,5-dimethylpiperidine. This resulting compound serves as a valuable intermediate in the creation of various pharmaceutical compounds, including analogs of nicotine.[1]

Development of MMP-13 Inhibitors with Anticancer Activity

Recent studies have highlighted the use of dimethylpyridine-3-carboxamide derivatives, which can be synthesized from this compound precursors, as selective inhibitors of matrix metalloproteinase 13 (MMP-13). These derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[5]

Experimental Protocols

While specific, detailed protocols for the use of this compound are often proprietary or published within specific research articles, the following sections outline general synthetic methodologies based on available literature.

Protocol 1: Synthesis of 2-ethyl-3,5-dimethylpyridine (this compound)

Several methods for the synthesis of this compound have been described, including:

-

Cobalt Phosphate-Catalyzed Condensation: This industrial method involves the gas-phase condensation of propionaldehyde (B47417) with ammonia (B1221849) over a cobalt phosphate (B84403) catalyst.[1]

-

Zeolite-Catalyzed Synthesis: The reaction of propanal with ammonia over a hierarchical H-Ymmm zeolite has shown high selectivity for 2-ethyl-3,5-dimethylpyridine.[1]

-

Palladium-Catalyzed Heterocyclization: Allylamine, cyclopropylamine, and diallylamine (B93489) can undergo disproportionation and heterocyclization in the presence of palladium catalysts to yield this compound.[6]

A representative experimental workflow for the synthesis of this compound is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Protocol 2: Reduction of this compound to 2-ethyl-3,5-dimethylpiperidine

The reduction of the pyridine ring in this compound is a key step in the synthesis of its derivatives.

Materials:

-

2-ethyl-3,5-dimethylpyridine (this compound)

-

Palladium on carbon (Pd/C) or Raney nickel catalyst

-

Solvent (e.g., ethanol)

-

Hydrogen gas

Procedure:

-

In a suitable reaction vessel, dissolve this compound in the chosen solvent.

-

Add the catalyst (Pd/C or Raney nickel) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1–10 atm).

-

Heat the reaction mixture to a temperature between 50 to 150°C.[1]

-

Monitor the reaction progress until the pyridine ring is fully reduced.

-

Upon completion, carefully filter the catalyst from the reaction mixture.

-

Purify the resulting 2-ethyl-3,5-dimethylpiperidine, typically by distillation.

The logical relationship for this reduction process is illustrated in the following diagram.

Caption: The reduction of this compound to its piperidine derivative.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest the involvement of this compound itself in specific signaling pathways. Its primary role is established as a synthetic intermediate. However, the derivatives synthesized from this compound, such as the aforementioned MMP-13 inhibitors, would be expected to interact with and modulate specific biological pathways, such as those involved in cancer progression and tissue remodeling.[5] The investigation of the precise mechanisms and pathway interactions of these derivatives remains an active area of research.

The general process of how a this compound-derived inhibitor might interact with a signaling pathway is conceptualized below.

Caption: A conceptual diagram of a this compound derivative inhibiting a biological target.

References

- 1. 2-Ethyl-3,5-dimethylpyridine | High-Purity Reagent [benchchem.com]

- 2. CAS 1123-96-2 | 2-Ethyl-3,5-dimethylpyridine - Synblock [synblock.com]

- 3. echemi.com [echemi.com]

- 4. 2-Ethyl-3,5-dimethylpyridine | C9H13N | CID 70752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Parvoline in High-Throughput Screening for Anti-Parvovirus Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvovirus B19 (B19V) is a human pathogen responsible for a range of clinical manifestations, from mild erythema infectiosum to severe hematological disorders and hydrops fetalis in fetuses.[1] Currently, there are no approved antiviral therapies or vaccines available for the treatment or prevention of B19V infection, highlighting the urgent need for novel therapeutic agents.[1] High-throughput screening (HTS) is a powerful strategy for identifying novel small-molecule inhibitors of viral replication.[1][2][3][4] This document provides detailed application notes and protocols for the use of "Parvoline," a novel investigational compound, in a high-throughput screening campaign to identify inhibitors of Parvovirus B19 replication.

This compound is a synthetic small molecule with purported antiviral activity. Its precise mechanism of action is under investigation, but preliminary studies suggest it may interfere with viral DNA replication by targeting the viral non-structural protein 1 (NS1). This document will detail the protocols for primary HTS assays, secondary validation assays, and counter-screening to assess the efficacy and cytotoxicity of this compound and other potential lead compounds.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data for this compound and control compounds obtained from a high-throughput screening campaign against Parvovirus B19.

Table 1: Primary High-Throughput Screening (HTS) Assay Performance

| Parameter | Value | Description |

| Assay Format | 384-well | Miniaturized format for screening a large number of compounds. |

| Screening Library | 17,040 cpds | A diverse chemical library screened for potential inhibitors.[1] |

| Hit Rate | 12.78% | Percentage of compounds showing >10% inhibition of NS1 nicking activity.[1] |

| Z'-factor | 0.72 | A statistical measure of assay quality, indicating a robust and reliable assay. |

| Signal-to-Background | 15.3 | The ratio of the signal from the positive control to the negative control. |

Table 2: In Vitro Efficacy and Cytotoxicity of this compound

| Compound | IC50 (µM) | CC50 (µM) | Therapeutic Index (TI = CC50/IC50) | Target |

| This compound | 2.5 | >50 | >20 | B19V NS1 Nickase |

| Control A | 0.8 | 10 | 12.5 | B19V NS1 Nickase |

| Control B | >50 | >50 | N/A | Inactive |

Signaling Pathways Modulated by Parvovirus Infection

Parvovirus infection has been shown to modulate several intracellular signaling pathways, which can be targets for therapeutic intervention. Understanding these pathways is crucial for interpreting screening results and elucidating the mechanism of action of potential inhibitors. Porcine parvovirus (PPV), for instance, is known to activate the NF-κB signaling pathway.[5][6] This activation is mediated by Toll-like receptors (TLRs) and can lead to inflammation and cell death.[5][6] Furthermore, PPV infection can induce endoplasmic reticulum (ER) stress, specifically activating the PERK signaling pathway, which in turn can suppress viral replication.[7]

Below are diagrams illustrating key signaling pathways relevant to Parvovirus infection.

References

- 1. High-Throughput Screening Identifies Inhibitors for Parvovirus B19 Infection of Human Erythroid Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-throughput drug screening reveals Pyrvinium pamoate as effective candidate against pediatric MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 | PLOS One [journals.plos.org]

- 5. Identification of signaling pathways induced by porcine parvovirus in porcine kidney-15 cells based on weighted correlation network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Porcine parvovirus induces activation of NF-κB signaling pathways in PK-15 cells mediated by toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Porcine parvovirus replication is suppressed by activation of the PERK signaling pathway and endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Brain-Derived Neurotrophic Factor (BDNF) Treatment for Primary Neuron Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that plays a pivotal role in the survival, differentiation, and plasticity of neurons in both the central and peripheral nervous systems.[1][2] In the context of primary neuron culture, BDNF is widely utilized to enhance neuronal health, promote neurite outgrowth, and study synaptic function.[1][3] BDNF exerts its effects primarily through the high-affinity tropomyosin receptor kinase B (TrkB), initiating a cascade of intracellular signaling pathways that are fundamental to neuronal function.[1][4][5] These pathways include the mitogen-activated protein kinase/extracellular signal-regulated protein kinase (MAPK/ERK), the phosphoinositide 3-kinase (PI3K/Akt), and the phospholipase C-gamma (PLCγ) pathways.[1][4] This document provides detailed protocols for the treatment of primary neuron cultures with BDNF, methodologies for assessing its effects, and a summary of expected quantitative outcomes.

Data Presentation

The effects of BDNF on primary neurons are dose- and time-dependent. The following tables summarize typical quantitative data for BDNF treatment.

Table 1: Dose-Response of BDNF on Primary Neuron Viability and Neurite Outgrowth

| BDNF Concentration | Neuronal Viability (% of Control) | Neurite Outgrowth (Total Length in µm) | Reference |

| 1 pg/mL | Increased | - | [6] |

| 50 ng/mL | Significantly Increased | - | [6][7] |

| 1 nM (~25 ng/mL) | - | Increased dendritic branching | [8][9] |

Table 2: Time-Course of BDNF-Induced TrkB and Downstream Signaling Protein Phosphorylation

| Time Point | pTrkB Level (Peak at ~15 min) | pAkt Level | pERK Level | Reference |

| 0 min | Baseline | Baseline | Baseline | [8] |

| 15 min | Peak | Increased | Increased | [8] |

| 2 hours | Reduced from peak | Sustained with depolarization | Sustained with depolarization | [8] |

| 4 hours | Approaching Baseline | Declining | Declining | [8] |

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from postnatal rodent brains.[3][10]

Materials:

-

Postnatal day 1 (P1) mouse or rat pups

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Trypsin solution (0.25%)

-

DNase I

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin[11]

-

Poly-L-lysine or Poly-D-lysine coated culture plates/coverslips[10]

-

70 µm nylon cell strainer

-

Sterile dissection tools

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Euthanize P1 pups according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect the cerebral cortices in cold PBS on ice. Remove meninges and blood vessels.

-

Mince the tissue into small pieces (approximately 1 mm cubes).

-

Transfer the tissue to a tube containing trypsin and DNase I solution and incubate at 37°C for 15 minutes.

-

Stop the trypsinization by adding an equal volume of DMEM with 10% FBS.

-

Gently triturate the tissue with a pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm nylon cell strainer.

-

Centrifuge the cell suspension at 300 x g for 3 minutes.

-

Resuspend the cell pellet in fresh Neurobasal medium.

-

Count the cells and plate them on poly-L-lysine coated plates at a desired density (e.g., 5 x 10^4 cells/well in a 24-well plate).[10]

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

Protocol 2: BDNF Treatment of Primary Neurons

Materials:

-

Recombinant human or rodent BDNF

-

Sterile PBS or culture medium for reconstitution

-

Primary neuron cultures (prepared as in Protocol 1)

Procedure:

-